1H-Indole-3-propanal

Organic synthesis Reaction kinetics Aldehyde reactivity

Standard indole-3-carboxaldehyde (C1) or indole-3-acetaldehyde (C2) lack the optimal three-carbon spacer for certain SAR studies and receptor engagement models. This C3-terminal aldehyde analog provides distinct reactivity and geometry. - **Key transformations**: Reductive amination to tryptamine/melatonin analogs; oxidation to indole-3-propionic acid; direct amide diversification. - **Research applications**: MAO-B inhibitor SAR, AhR ligand standards, LC-MS/MS metabolite quantification. - **Supply**: Packaged for immediate R&D use, with verified stability under recommended storage.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
CAS No. 360788-02-9
Cat. No. B3262728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole-3-propanal
CAS360788-02-9
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CCC=O
InChIInChI=1S/C11H11NO/c13-7-3-4-9-8-12-11-6-2-1-5-10(9)11/h1-2,5-8,12H,3-4H2
InChIKeyOBNFCFYSFICKKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indole-3-propanal Research Guide


1H-Indole-3-propanal (CAS 360788-02-9) is a C3-substituted indole derivative bearing a reactive terminal aldehyde group on a three-carbon side chain [1]. With a molecular formula of C₁₁H₁₁NO and a molecular weight of 173.21 g/mol , this compound serves as a versatile synthetic building block in medicinal chemistry and organic synthesis research, where the aldehyde functionality enables diverse transformations including condensation, reduction, and oxidation reactions .

Why Generic Indole Analogs Cannot Substitute


The indole scaffold is ubiquitous in bioactive molecules; however, the specific substitution pattern critically determines both chemical reactivity and biological target engagement. In 1H-Indole-3-propanal, the three-carbon spacer between the indole nucleus and the terminal aldehyde provides a specific geometry and electron density profile that differs fundamentally from one-carbon analogs (e.g., indole-3-carboxaldehyde) or two-carbon analogs (e.g., indole-3-acetaldehyde). Empirical observations from comparative studies indicate that the propyl chain length influences reaction kinetics in condensation reactions and modulates the binding affinity of derived compounds to biological targets such as the aryl hydrocarbon receptor (AhR) relative to shorter-chain analogs [1]. The reactive aldehyde group further distinguishes this compound from oxidation-state analogs like indole-3-propionic acid (IPA) and indole-3-propanol, offering a unique entry point for synthetic elaboration that cannot be replicated by the corresponding acid or alcohol forms .

Quantitative Differentiation from Closest Analogs


Chain-Length-Dependent Conformational Flexibility

1H-Indole-3-propanal exhibits a three-carbon spacer between the indole ring and the aldehyde group, which influences both the pKa of the indole NH and the electrophilicity of the aldehyde relative to shorter-chain analogs [1]. Cross-study comparable data indicate that the rotatable bond count of 3 for 1H-Indole-3-propanal confers greater conformational flexibility than indole-3-carboxaldehyde (0 rotatable bonds between ring and carbonyl) and indole-3-acetaldehyde (1 rotatable bond), which can affect both reaction rates and product stereochemical outcomes in condensation reactions.

Organic synthesis Reaction kinetics Aldehyde reactivity

Aldehyde Oxidation State vs Acid and Alcohol Forms

The aldehyde functional group of 1H-Indole-3-propanal provides a distinct oxidation state (carbonyl C=O) that enables chemical transformations unavailable to the corresponding acid (indole-3-propionic acid) or alcohol (indole-3-propanol) . Quantitative physicochemical data show that 1H-Indole-3-propanal has a hydrogen bond acceptor count of 1 [1], whereas indole-3-propionic acid has a hydrogen bond acceptor count of 2 and a hydrogen bond donor count of 2 [2], leading to substantially different solubility, membrane permeability, and chromatographic behavior profiles.

Synthetic intermediate Redox chemistry Functional group interconversion

Lipophilicity Profile Across Chain Lengths

The three-carbon side chain of 1H-Indole-3-propanal confers a computed XLogP3 value of 1.7 [1], which represents an intermediate lipophilicity between the more polar indole-3-acetaldehyde (C2 chain) and the more lipophilic indole-3-butyraldehyde (C4 chain). This logP value differs from that of indole-3-propionic acid (XLogP3 approximately 1.3) [2] due to the carboxylic acid functionality, and from indole-3-carboxaldehyde (XLogP3 approximately 1.4) [3] due to the shorter side chain.

Drug design Physicochemical property ADME prediction

Optimal Research Applications


Reductive Amination to Tryptamine Analogs

The terminal aldehyde of 1H-Indole-3-propanal enables direct reductive amination with primary or secondary amines to yield 3-(indol-3-yl)propylamine derivatives, which serve as tryptamine analogs and melatonin-related scaffolds . This transformation is not accessible from indole-3-propionic acid or indole-3-propanol without prior oxidation/reduction steps. The three-carbon spacer preserves the appropriate distance between the indole nucleus and the amine functionality required for serotonin receptor engagement, whereas the corresponding C2 or C4 analogs produce altered pharmacological profiles due to mismatched side-chain lengths [1].

Antioxidant Indole-3-propanamide Derivatives

1H-Indole-3-propanal can be oxidized to indole-3-propionic acid or directly converted to indole-3-propanamide derivatives, which have demonstrated strong inhibitory effects on superoxide anion (94-100% inhibition) and lipid peroxidation (56-83% inhibition) in comparative antioxidant assays [2]. The aldehyde form provides a more versatile entry point for synthesizing diverse N-substituted propanamide libraries than the acid form, enabling late-stage diversification without protection-deprotection sequences.

Microbial Tryptophan Metabolite Standards

1H-Indole-3-propanal is structurally related to indole-3-propionaldehyde, a microbial tryptophan metabolite that functions as an aryl hydrocarbon receptor (AhR) ligand [3]. The compound serves as a synthetic precursor for generating authentic standards and labeled analogs used in LC-MS/MS quantification of microbiome-derived indole metabolites, where the C3 aldehyde intermediate provides a critical reference point distinct from the more commonly studied indole-3-acetaldehyde (C2) and indole-3-aldehyde (C1) metabolites [4].

SAR Studies of MAO-B Inhibitors

Indole-3-propanal derivatives have been evaluated for monoamine oxidase B (MAO-B) inhibitory activity, with certain compounds exhibiting sub-micromolar potency . The C3 aldehyde scaffold provides an optimal side-chain length for accessing the MAO-B active site cavity, as demonstrated by comparative SAR studies showing that chain-length modifications significantly alter inhibitory potency. This compound enables systematic exploration of substituent effects at the aldehyde position through condensation chemistry that is not feasible with the corresponding acid or alcohol forms.

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